(3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol
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Overview
Description
(3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol is an organic compound characterized by the presence of three tert-butyl groups attached to a phenylene ring, with two hydroxymethyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol typically involves the alkylation of a phenylene precursor with tert-butyl groups, followed by the introduction of hydroxymethyl groups. One common method involves the use of tert-butyl chloride and a Lewis acid catalyst to achieve the alkylation. The hydroxymethyl groups can be introduced through a reaction with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of (3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol involves its interaction with molecular targets through its hydroxymethyl and tert-butyl groups. These interactions can lead to various biochemical effects, such as inhibition of oxidative stress or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar structure with three tert-butyl groups but lacks the hydroxymethyl groups.
3,4’,5-Tri-tert-butylbiphenyl-4-ol: Contains tert-butyl groups and a biphenyl structure with a hydroxyl group.
Uniqueness: (3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol is unique due to the presence of both tert-butyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
114365-45-6 |
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Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
[3,4,5-tritert-butyl-2-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C20H34O2/c1-18(2,3)15-10-13(11-21)14(12-22)16(19(4,5)6)17(15)20(7,8)9/h10,21-22H,11-12H2,1-9H3 |
InChI Key |
BLITWNURMAUSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C(=C1)CO)CO)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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